Product packaging for 2-(4-(Bromomethyl)phenyl)benzo[d]thiazole(Cat. No.:CAS No. 24239-18-7)

2-(4-(Bromomethyl)phenyl)benzo[d]thiazole

Cat. No.: B1338877
CAS No.: 24239-18-7
M. Wt: 304.21 g/mol
InChI Key: XXGFUKAVDJZZAM-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)phenyl)benzo[d]thiazole ( 24239-18-7) is a high-value chemical scaffold with significant potential in pharmaceutical and biological research. This compound features a benzothiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities . The bromomethyl group on the phenyl ring provides a reactive handle for further synthetic modification, making this reagent a versatile building block for developing novel derivatives . Research indicates that benzothiazole derivatives are potent inhibitors of tumor-associated enzymes and show promising, selective antitumor activity against a range of human cancer cell lines, including breast, ovarian, colon, and renal cancers . Furthermore, this class of compounds has garnered attention in antimicrobial research for its action against drug-resistant bacteria. Specific benzothiazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, which are crucial enzymes for DNA replication and are validated targets for overcoming antibiotic resistance . With a molecular formula of C₁₄H₁₀BrNS and an average mass of 304.205 Da , this compound is supplied for research applications in drug discovery and development. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10BrNS B1338877 2-(4-(Bromomethyl)phenyl)benzo[d]thiazole CAS No. 24239-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNS/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGFUKAVDJZZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40534056
Record name 2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24239-18-7
Record name 2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity of the 2 4 Bromomethyl Phenyl Benzo D Thiazole Scaffold

Reactivity of the Bromomethyl Group

The key to the synthetic utility of 2-(4-(bromomethyl)phenyl)benzo[d]thiazole lies in the lability of the carbon-bromine bond at the benzylic position. This bond is readily cleaved, facilitating reactions that allow for the structural elaboration of the molecule.

Nucleophilic Substitution Pathways

The electron-withdrawing nature of the adjacent phenyl-benzothiazole system and the stability of the resulting benzylic carbocation intermediate (in SN1-type reactions) or transition state (in SN2-type reactions) make the bromomethyl group highly susceptible to displacement by a wide range of nucleophiles.

The reaction of this compound with primary or secondary amines proceeds via a standard nucleophilic substitution mechanism, typically SN2, to yield the corresponding aminomethyl derivatives. This reaction is fundamental for introducing nitrogen-containing functional groups, which are prevalent in biologically active molecules. The general reaction involves the displacement of the bromide ion by the lone pair of electrons on the nitrogen atom of the amine.

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and often in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to neutralize the hydrobromic acid (HBr) generated during the reaction. The resulting products are valuable precursors for the synthesis of more complex heterocyclic systems and potential pharmacophores.

Representative Reaction:

Reactants: this compound, a generic secondary amine (R₂NH)

Products: 2-(4-((Dialkylamino)methyl)phenyl)benzo[d]thiazole, HBr

Conditions: Polar aprotic solvent (e.g., Acetonitrile), Base (e.g., K₂CO₃)

Analogous to amine substitution, thiols and their corresponding thiolates are excellent nucleophiles for displacing the benzylic bromide, leading to the formation of thioethers (sulfides). This reaction is a robust method for creating a stable carbon-sulfur bond. Research on the reaction between bromomethyl-containing heterocycles and benzothiazole-2-thiol has elucidated the mechanistic pathways of such substitutions. nih.govmdpi.com The reaction typically proceeds readily at room temperature.

For instance, the reaction can be conducted in aprotic polar solvents like DMF. In some cases, the reaction proceeds without an external base, as the solvent can bind the HBr formed. nih.gov Alternatively, a base such as potassium carbonate can be used to deprotonate the thiol, forming the more nucleophilic thiolate anion and driving the reaction to completion. This pathway is crucial for synthesizing molecules where a flexible thioether linkage is desired to connect the benzothiazole (B30560) core to other moieties. nih.govrsc.org

Representative Reaction:

Reactants: this compound, a generic thiol (R-SH)

Products: 2-(4-((Alkylthio)methyl)phenyl)benzo[d]thiazole, HBr

Conditions: DMF or Acetonitrile, with or without a base (e.g., K₂CO₃), room temperature

The introduction of an azide (B81097) group is a key two-step strategy for forming stable triazole rings, often utilized in the field of "click chemistry". nih.govenpress-publisher.com The first step is a nucleophilic substitution where the bromomethyl group is converted to an azidomethyl group by reaction with an azide salt, typically sodium azide (NaN₃). This is an efficient SN2 reaction, usually performed in a polar aprotic solvent like DMF.

The resulting intermediate, 2-(4-(azidomethyl)phenyl)benzo[d]thiazole, is a stable precursor for the subsequent Huisgen 1,3-dipolar cycloaddition reaction. alliedacademies.orgnobelprize.org In the presence of a copper(I) catalyst, this azide readily reacts with a terminal alkyne (R-C≡CH) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. This Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a powerful tool for linking the benzothiazole scaffold to other molecular fragments. nih.gov

Reaction Sequence:

Azidation: this compound reacts with NaN₃ in DMF to yield 2-(4-(azidomethyl)phenyl)benzo[d]thiazole.

Cycloaddition (Click Reaction): The azide intermediate reacts with a terminal alkyne in the presence of a Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate) to form the 1,2,3-triazole derivative.

Oxidation Reactions of the Benzylic Bromide

The benzylic position of the bromomethyl group can be oxidized to form carbonyl compounds. The nature of the final product, either an aldehyde or a carboxylic acid, depends on the choice of the oxidizing agent and the reaction conditions.

Mild oxidation can convert the benzylic bromide to the corresponding aldehyde, 2-(4-formylphenyl)benzo[d]thiazole. One effective method employs pyridine (B92270) N-oxide in the presence of silver oxide (Ag₂O) in acetonitrile. nih.gov This reaction proceeds under relatively gentle conditions, allowing for the selective formation of the aldehyde without over-oxidation to the carboxylic acid.

Conversely, strong oxidizing agents will convert the benzylic position directly to a carboxylic acid. masterorganicchemistry.com Reagents such as hot, aqueous potassium permanganate (B83412) (KMnO₄) are commonly used for this transformation. masterorganicchemistry.com Under these vigorous conditions, the benzylic bromide is oxidized completely to yield 4-(benzo[d]thiazol-2-yl)benzoic acid. This transformation is robust and provides a direct route to carboxylic acid derivatives from the benzylic halide precursor.

Reduction Reactions of the Benzylic Bromide

The bromomethyl group can be reduced to a methyl group, effectively removing the reactive handle provided by the bromine atom. This transformation converts this compound into 2-(p-tolyl)benzo[d]thiazole. This reduction can be achieved using various standard methods for dehalogenation.

Common approaches include catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst, often with a base to scavenge the HBr byproduct. Alternatively, hydride reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in a suitable solvent can also effect this reduction, typically through an SN2-type displacement of the bromide by a hydride ion. Another pathway involves radical-mediated reduction, where a radical initiator and a hydrogen atom source are used to replace the bromine atom with hydrogen.

Intramolecular Condensation Reactions

Intramolecular condensation reactions are crucial for the synthesis of complex heterocyclic systems, where functional groups within the same molecule react to form a new ring. While specific literature on intramolecular condensation originating from the this compound scaffold is not extensively detailed, the principles of such reactions are well-established in the synthesis of the benzothiazole core itself. mdpi.com

Often, the formation of the 2-substituted benzothiazole ring is the result of an intramolecular cyclization process. mdpi.com For instance, the reaction of 2-aminothiophenols with various carbonyl compounds proceeds through a condensation reaction to form an intermediate, which then undergoes intramolecular cyclization and subsequent dehydration or oxidation to yield the final benzothiazole product. mdpi.commdpi.com A key synthetic strategy involves the palladium-catalyzed intramolecular C-S bond formation from thiobenzanilides, which proceeds via a C-H functionalization mechanism to construct the thiazole (B1198619) ring. acs.org Similarly, 2-aminobenzothiazoles can be synthesized from N-arylthioureas through metal-catalyzed intramolecular cross-coupling reactions. mdpi.com These examples highlight the propensity of appropriately substituted precursors to undergo intramolecular condensation to form the stable benzothiazole aromatic system.

Reactivity of the Benzothiazole Heterocyclic System

The benzothiazole ring is an aromatic system, but the fusion of the electron-rich benzene (B151609) ring with the electron-deficient thiazole ring results in a unique and complex reactivity profile.

Electrophilic Aromatic Substitution (EAS): The benzene portion of the benzothiazole nucleus can undergo electrophilic aromatic substitution, including reactions like nitration, halogenation, and sulfonation. byjus.com However, the fused thiazole ring generally acts as an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack compared to benzene itself. msu.edu This deactivation means that harsher reaction conditions are often required. The position of substitution is directed by the electronic effects of the heterocyclic portion.

Nucleophilic Aromatic Substitution (SNAr): The benzothiazole ring, particularly the C2 position, is susceptible to nucleophilic attack. ccsenet.org This reactivity is enhanced if a good leaving group is present at the C2 position. For example, kinetic studies on the reactions between 2-nitrobenzothiazole and nucleophiles like alkoxides and piperidine (B6355638) demonstrate a two-step nucleophilic aromatic substitution mechanism where the nitro group acts as the leaving group. rsc.org The general requirements for a successful SNAr reaction are the presence of a good leaving group (like a halide) and the reduction of electron density in the ring, often achieved with strong electron-withdrawing groups. libretexts.org Theoretical studies have identified the C2 carbon as the most electrophilic site in the parent benzothiazole, making it the primary target for nucleophiles. ccsenet.org

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the benzothiazole scaffold is a versatile participant in such transformations. The Suzuki-Miyaura coupling, which typically involves a palladium catalyst to couple an organoboron compound with an organohalide, is widely used to synthesize aryl-substituted benzothiazoles. wikipedia.org

These reactions are often performed on halogenated benzothiazoles, for instance, to introduce aryl groups at various positions on the ring. A notable application is the synthesis of 2-amino-6-arylbenzothiazoles via Suzuki coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids, utilizing a palladium catalyst. nih.govresearchgate.net Research has also led to the development of novel ligand-free Suzuki coupling methods for sterically hindered 2'-bromo-2-aryl benzothiazoles, where the benzothiazole nitrogen is believed to participate in forming a palladacycle intermediate. nih.gov Beyond palladium, other metals like nickel and copper have been used to catalyze cross-coupling reactions involving benzothiazoles. amanote.com Furthermore, direct C-H/C-H cross-coupling between benzothiazoles and other heterocycles like thiophenes has been achieved using palladium catalysis, offering a more atom-economical approach. rsc.org

Below is a table summarizing conditions for Suzuki cross-coupling reactions involving benzothiazole derivatives.

ReactantCoupling PartnerCatalystBaseSolventYieldReference
2-amino-6-bromobenzothiazoleAryl boronic acids/estersPd(PPh3)4K2CO3Toluene/Ethanol (B145695)/WaterModerate to Excellent nih.gov
2'-bromo-2-aryl benzothiazolesAryl boronic acidsPd(OAc)2K3PO4TolueneGood to Excellent (up to 99%) nih.gov
2-(4-bromophenyl)benzofuran4-methoxyphenylboronic acidPd(II) complexK2CO3EtOH/H2O91% mdpi.com
Analogous reaction shown for a similar bromoaryl heterocyclic substrate.

Tautomeric Considerations in 2-Substituted Benzothiazoles

Tautomerism is a significant phenomenon in heterocyclic chemistry, where isomers differ in the position of a proton and a double bond. For 2-substituted benzothiazoles, the nature of the substituent at the C2 position dictates the potential for tautomerism. The title compound, this compound, has a stable aryl substituent at the 2-position and does not exhibit tautomerism.

However, when the C2 position is substituted with groups containing a labile proton, such as -OH, -SH, or -NHR, distinct tautomeric forms can exist.

Thiol-Thione Tautomerism: For 2-mercaptobenzothiazole (B37678) (MBT), tautomerism between the thiol form (containing a C=N bond in the ring and an exocyclic C-SH group) and the thione form (containing an N-H bond and an exocyclic C=S group) is possible. researchgate.net Theoretical and experimental studies have shown that the thione tautomer is generally the more stable form. ccsenet.org

Amine-Iminou Tautomerism: In the case of 2-aminobenzothiazole (B30445) derivatives, an equilibrium can exist between the amino form (exocyclic -NH2 group) and the imino form (exocyclic =NH group and an endocyclic C=N bond). X-ray crystal analysis of acylated 2-aminobenzothiazoles has confirmed the existence of both amide and acylimine tautomeric forms, depending on the nature of the acyl group. rsc.org

These tautomeric equilibria are influenced by factors such as the solvent, temperature, and the electronic properties of other substituents on the benzothiazole ring.

Synthetic Utility and Versatility of 2 4 Bromomethyl Phenyl Benzo D Thiazole As a Key Intermediate

Building Block for Complex Heterocyclic Structures

The reactivity of the bromomethyl group is central to the utility of 2-(4-(bromomethyl)phenyl)benzo[d]thiazole in synthesizing elaborate heterocyclic systems. This functional group provides a convenient handle for introducing the 2-phenylbenzo[d]thiazole moiety into various molecular scaffolds through reactions with a wide range of nucleophiles.

Researchers have utilized this reactivity to construct novel molecules with potential applications in medicinal chemistry and materials science. For instance, the substitution of the bromide with nitrogen, oxygen, or sulfur-containing heterocycles leads to the formation of larger, polycyclic aromatic systems. These reactions are typically straightforward nucleophilic substitutions where the heterocyclic nucleophile displaces the bromide ion.

The benzothiazole (B30560) core itself is a significant structural motif found in a variety of pharmacologically active compounds. researchgate.net By using this compound as a precursor, chemists can systematically modify structures to explore structure-activity relationships. For example, coupling it with other heterocyclic rings can generate compounds evaluated for cytotoxic or antimicrobial activities. ut.ac.ir The general synthetic approach involves reacting the bromomethyl compound with a suitable heterocyclic amine or thiol, often in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct.

Table 1: Examples of Complex Heterocycles Synthesized from Benzothiazole Precursors

Precursor Type Reactant Resulting Structure Class Potential Application
2-Arylbenzothiazole Heterocyclic amine N-linked polycyclic systems Medicinal Agents
2-Arylbenzothiazole Heterocyclic thiol S-linked polycyclic systems Organic Electronics

Application in Dendrimer Synthesis and Macromolecular Chemistry

Dendrimers are highly branched, well-defined macromolecules that have garnered significant interest for applications ranging from catalysis to drug delivery. nih.gov The synthesis of dendrimers requires building blocks with reactive functional groups that allow for the controlled, generational growth of the dendritic structure. The bromomethyl group on this compound makes it an excellent candidate for this purpose.

In a typical divergent dendrimer synthesis, the bromomethyl functionality can be reacted with a multifunctional core molecule. For example, a core with multiple amine or hydroxyl groups can react with several equivalents of this compound to form the first-generation dendrimer. The benzothiazole units then form the periphery of this initial structure. To build subsequent generations, the benzothiazole or phenyl rings would need to be further functionalized to introduce new reactive sites for dendron growth.

Alternatively, in a convergent approach, this compound could be used to construct the dendrons (the branching units) first. These dendrons are then attached to a central core in the final step of the synthesis. The reactivity of the bromomethyl group is key to linking the individual units together to form the branched structure. Carbosilane and poly(amidoamine) (PAMAM) dendrimers are common scaffolds where such peripheral functionalization is employed. nih.govchemrxiv.org While specific examples detailing the use of this exact compound are specialized, the strategy is well-established with analogous aryl bromide-functionalized molecules, which are converted to more reactive species like lithiated intermediates to build complex dendritic structures. uu.nl

Precursor for Specialized Organic Materials

The benzothiazole moiety is known for its unique electronic and photophysical properties, including high electron affinity and fluorescence. mdpi.com These characteristics make it a desirable component in a variety of specialized organic materials, such as those used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors. researchgate.netresearchgate.net The compound this compound serves as a crucial precursor for incorporating this functional core into larger conjugated systems or polymers.

The bromomethyl group acts as a reactive site to anchor the benzothiazole chromophore onto other molecular components or polymer backbones. For example, it can be converted into other functional groups like phosphonates, aldehydes, or vinyl groups, which can then undergo polymerization or cross-coupling reactions (e.g., Wittig, Heck, or Suzuki reactions). This allows for the synthesis of donor-acceptor polymers where the electron-deficient benzothiazole unit is paired with an electron-rich unit to tune the material's band gap and optoelectronic properties. researchgate.net

Furthermore, thiazole (B1198619) and its derivatives are used to construct metal-organic frameworks (MOFs) and coordination polymers with applications in luminescent sensing. mdpi.comresearchgate.net The nitrogen atom in the thiazole ring provides a coordination site for metal ions. By using this compound as a ligand precursor, researchers can design materials where the benzothiazole unit's fluorescence can be modulated by the presence of specific analytes, forming the basis of a chemical sensor. The ability to easily link this molecule to other structures via the bromomethyl group provides a pathway to create robust materials for advanced applications. rsc.org

Table 2: Properties and Applications of Benzothiazole-Based Materials

Material Class Key Property Application
Donor-Acceptor Polymers Tunable electronic band gap Organic Photovoltaics (OPVs), OFETs researchgate.net
Fluorescent Polymers High quantum yield, environmental sensitivity Chemical Sensors, Bio-imaging
Organic Light-Emitting Diodes (OLEDs) Electroluminescence Display Technology, Solid-State Lighting researchgate.net

Computational Investigations and Theoretical Approaches Pertaining to 2 4 Bromomethyl Phenyl Benzo D Thiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(4-(Bromomethyl)phenyl)benzo[d]thiazole, these methods elucidate the distribution of electrons and energy levels of molecular orbitals, which govern its chemical behavior and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comscirp.org It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large systems like 2-arylbenzothiazoles. researchgate.netrsc.org For this compound, DFT calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or 6-311++G(d,p), to optimize the molecular geometry and calculate various electronic properties. researchgate.netmgesjournals.com

These calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The optimized geometry provides a starting point for further analysis, including vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. researchgate.net Moreover, DFT is employed to calculate properties like dipole moment, polarizability, and molecular electrostatic potential (MEP), which are crucial for understanding the molecule's interactions with its environment. mdpi.comscirp.org

Computational ParameterTypical MethodologyInformation Obtained
Geometry OptimizationDFT/B3LYP/6-311+G(d,p)Optimized bond lengths, bond angles, dihedral angles
Vibrational FrequenciesDFT/B3LYP/6-311+G(d,p)Predicted IR and Raman spectra for structural validation
Electronic PropertiesDFT/B3LYP/6-311+G(d,p)HOMO/LUMO energies, dipole moment, polarizability
Reactivity DescriptorsTD-DFTExcited state properties, absorption and emission spectra

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in describing a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mgesjournals.comsciencepub.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. mdpi.comnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited, as less energy is required to move an electron from the ground state to an excited state. mdpi.comsciencepub.net In 2-arylbenzothiazole derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO may be localized on specific parts, indicating the direction of intramolecular charge transfer (ICT) upon excitation. nih.gov For this compound, the HOMO is expected to be distributed across the benzothiazole (B30560) and phenyl rings, while the LUMO may have significant contributions from the phenyl and bromomethyl groups. The presence of substituents on the phenyl ring can tune the HOMO-LUMO gap, thereby altering the molecule's electronic and optical properties. nih.gov

ParameterSignificanceTypical Calculated Values for Benzothiazole Derivatives (eV)
EHOMOElectron-donating ability-5.13 to -4.73
ELUMOElectron-accepting ability-4.01 to -2.55
ΔE (HOMO-LUMO Gap)Chemical reactivity, kinetic stability, electronic transitions1.12 to 4.73

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior and interactions of this compound.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the dihedral angle between the benzothiazole and the phenyl rings. DFT calculations can be used to perform a potential energy scan by systematically rotating this bond to identify the most stable conformation (the one with the lowest energy). researchgate.net The planarity or twisting between the two ring systems affects the extent of π-conjugation, which in turn influences the electronic and photophysical properties of the molecule. mdpi.com

Understanding how molecules of this compound interact with each other and with other molecules is crucial for predicting its properties in the solid state and in solution. The presence of the bromine atom allows for the formation of halogen bonds, a type of non-covalent interaction that can play a significant role in crystal packing and molecular recognition. rsc.orgmdpi.com Computational methods like Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Reduced Density Gradient (RDG) analysis can be used to identify and characterize these weak interactions, including halogen bonds, hydrogen bonds (e.g., C-H···N or C-H···S), and π-π stacking interactions between the aromatic rings. scirp.orgmdpi.comnih.gov Molecular dynamics (MD) simulations can further provide insights into the stability of these interactions over time in a simulated environment. nih.govbiointerfaceresearch.comacs.org

Theoretical Insights into Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. sciencepub.net For this compound, theoretical studies can help predict its reactivity and the pathways of its transformations. The bromomethyl group is a reactive site, susceptible to nucleophilic substitution reactions (SN1 and SN2). solubilityofthings.comyoutube.com

DFT calculations can be used to model the reaction pathways of such substitutions. This involves locating the transition state structures and calculating the activation energy barriers for different potential mechanisms. By comparing the energy profiles of competing pathways, the most likely reaction mechanism can be determined. For instance, in a reaction with a nucleophile, computational models can help determine whether the reaction proceeds through a concerted SN2 mechanism or a stepwise SN1 mechanism involving a carbocation intermediate. solubilityofthings.com These theoretical insights are crucial for optimizing reaction conditions and predicting the products of new transformations. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-(Bromomethyl)phenyl)benzo[d]thiazole, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via a two-step approach:

  • Step 1: Condensation of 2-aminothiophenol with 4-(bromomethyl)benzaldehyde in a polar aprotic solvent (e.g., DMF) under reflux (2–4 hours) using sodium metabisulfite (Na₂S₂O₅) as a catalyst .
  • Step 2: Bromination of the methyl group in intermediates using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C .
    Optimization:
  • Solvent Choice: DMF enhances reaction rates due to its high polarity and ability to stabilize intermediates.
  • Catalysts: KI/K₂CO₃ mixtures improve alkylation efficiency by facilitating nucleophilic substitution .
  • Yield Enhancement: Purification via flash chromatography (EtOAc/hexane, 9:1) and recrystallization (methanol/water) achieves >90% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • 1H/13C NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm) and the bromomethyl group (δ 4.3–4.5 ppm). Coupling patterns confirm substitution on the benzothiazole ring .
  • Elemental Analysis: Carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) percentages must align with theoretical values within ±0.3% .
  • Mass Spectrometry: Molecular ion peaks (e.g., [M+H]+ at m/z 318) and fragmentation patterns verify molecular weight .

Advanced Research Questions

Q. What computational strategies are employed to predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Studies: Becke’s three-parameter hybrid functional (B3LYP) with a 6-31G(d,p) basis set calculates HOMO-LUMO gaps, charge distribution, and Fukui indices to predict electrophilic/nucleophilic sites .
  • Thermochemical Analysis: Atomization energies and proton affinities are computed to assess stability under varying pH conditions .
  • Software Tools: Gaussian 16 or ORCA with solvent effects (PCM model) simulate reaction pathways and transition states .

Q. How can molecular docking studies elucidate its potential as a 5-HT1A receptor ligand?

Methodological Answer:

  • Target Preparation: The 5-HT1A receptor structure (PDB ID: 6WGT) is optimized using the CHARMM force field.
  • Docking Protocol: AutoDock Vina or Glide (Schrödinger Suite) with a grid box centered on the binding site (20 ų) identifies binding poses.
  • Key Interactions: Hydrogen bonds with Ser159/Thr160 and π-π stacking with Phe361 are critical for affinity .
  • Validation: Comparative analysis with known ligands (e.g., WAY-100635) ensures scoring function reliability .

Q. What methodologies are used to evaluate its photophysical properties for optoelectronic applications?

Methodological Answer:

  • Absorption/Emission Spectra: UV-Vis (λmax ~350 nm) and photoluminescence (PL) spectra (λem ~600 nm) in dichloromethane quantify Stokes shifts and quantum yields .
  • Electrochemical Analysis: Cyclic voltammetry (vs. Ag/AgCl) determines oxidation/reduction potentials to estimate HOMO (-5.2 eV) and LUMO (-2.8 eV) levels .
  • Device Fabrication: Incorporation into light-emitting electrochemical cells (LECs) with ionic conductors (e.g., [BMIM][PF₆]) tests luminance stability (>4000 hours at 100 cd/m²) .

Q. How are contradictions in biological activity data resolved across studies?

Methodological Answer:

  • Dose-Response Curves: IC50 values for antimicrobial activity (e.g., Staphylococcus aureus) are compared across assays (MIC range: 2–16 µg/mL) .
  • Cellular Uptake Studies: Fluorescence microscopy with tagged derivatives (e.g., BODIPY conjugates) quantifies intracellular accumulation .
  • Meta-Analysis: Systematic reviews (e.g., PRISMA guidelines) assess publication bias and heterogeneity in reported IC50 values .

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